molecular formula C8H13NO3 B2674349 N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide CAS No. 2305483-51-4

N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide

Cat. No. B2674349
CAS RN: 2305483-51-4
M. Wt: 171.196
InChI Key: GQMNZFSOSHOVNR-RNFRBKRXSA-N
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Description

N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide, also known as HOPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HOPA is a chiral molecule that belongs to the class of oxanamides. It has a unique structure that makes it an attractive candidate for use in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide is not well understood. However, it is believed that N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide acts as a nucleophile in various reactions, including the synthesis of various compounds. N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide may also act as a chiral auxiliary in asymmetric synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide. However, studies have shown that N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has low toxicity and is not mutagenic or genotoxic.

Advantages and Limitations for Lab Experiments

N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and is stable under normal laboratory conditions. However, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has several limitations, including its limited solubility in water and its high cost.

Future Directions

There are several future directions for research on N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide. One potential area of research is the synthesis of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide derivatives with improved properties for use in various applications. Another area of research is the investigation of the mechanism of action of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide and its potential applications in various reactions. Additionally, research could focus on the development of new synthetic methods for the synthesis of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide and its derivatives.

Synthesis Methods

N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide can be synthesized using several methods, including the reaction of 2-bromoacetaldehyde diethyl acetal with methyl 3-aminocrotonate, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of methyl 3-aminocrotonate with 2,3-epoxypropionaldehyde in the presence of a chiral catalyst.

Scientific Research Applications

N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In organic synthesis, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. In materials science, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a precursor for the synthesis of various polymers and other materials.

properties

IUPAC Name

N-[(3S,4R)-3-hydroxyoxan-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-8(11)9-6-3-4-12-5-7(6)10/h2,6-7,10H,1,3-5H2,(H,9,11)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMNZFSOSHOVNR-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCOCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1CCOC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide

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